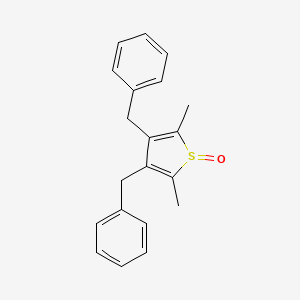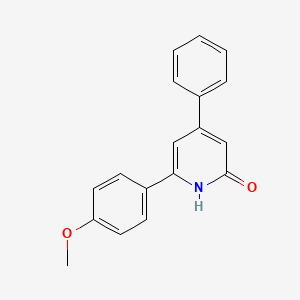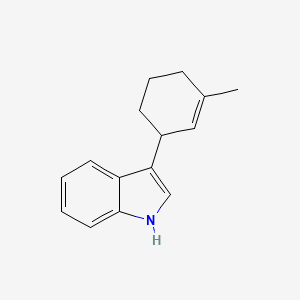![molecular formula C20H28O6 B12558900 Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- CAS No. 185410-69-9](/img/structure/B12558900.png)
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- is an organic compound with the molecular formula C20H28O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple ethoxy groups attached to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- typically involves the reaction of 1,5-dihydroxynaphthalene with 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the naphthalene react with the sulfonate ester to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives with fewer ethoxy groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- involves its interaction with molecular targets through its ethoxy groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, which can influence the compound’s behavior in various environments. The specific pathways involved depend on the context of its application, such as binding to biological molecules or participating in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: A similar compound with a benzene core instead of naphthalene.
1,5-Dihydroxynaphthalene: The precursor used in the synthesis of Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-.
Uniqueness
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- is unique due to its multiple ethoxy groups, which provide it with distinct chemical properties and potential applications. Its structure allows for versatile interactions and reactions, making it valuable in various scientific and industrial contexts.
Properties
CAS No. |
185410-69-9 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,5-bis[2-(2-methoxyethoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C20H28O6/c1-21-9-11-23-13-15-25-19-7-3-6-18-17(19)5-4-8-20(18)26-16-14-24-12-10-22-2/h3-8H,9-16H2,1-2H3 |
InChI Key |
YCQMWDVCWZCVIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=CC=CC2=C1C=CC=C2OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)




![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)

![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)





![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
